molecular formula C22H17N3 B14949997 3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile

3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile

Cat. No.: B14949997
M. Wt: 323.4 g/mol
InChI Key: BXGVHQYKSMWIEK-UHFFFAOYSA-N
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Description

3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse chemical reactivities and potential pharmacological activities. The structure of this compound includes an indenoquinoline core, which is a fused ring system combining indene and quinoline moieties, along with a cyanoethyl group and a propionitrile group.

Preparation Methods

The synthesis of 3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indenoquinoline core through a series of cyclization reactions. The cyanoethyl group can be introduced via a nucleophilic substitution reaction, while the propionitrile group can be added through a condensation reaction. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indenoquinoline core.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile involves its interaction with molecular targets such as enzymes and receptors. The indenoquinoline core can intercalate into DNA, affecting transcription and replication processes. The cyanoethyl and propionitrile groups can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar compounds to 3-[11-(2-Cyano-ethyl)-11H-indeno[1,2-b]quinolin-11-yl]-propionitrile include other indenoquinoline derivatives and nitrogen-containing heterocycles. Some examples are:

    11H-Indeno[1,2-b]quinoxalin-11-one: This compound has a similar fused ring system but lacks the cyanoethyl and propionitrile groups.

    4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups attached.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivities and biological activities.

Properties

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

3-[11-(2-cyanoethyl)indeno[1,2-b]quinolin-11-yl]propanenitrile

InChI

InChI=1S/C22H17N3/c23-13-5-11-22(12-6-14-24)18-9-3-2-8-17(18)21-19(22)15-16-7-1-4-10-20(16)25-21/h1-4,7-10,15H,5-6,11-12H2

InChI Key

BXGVHQYKSMWIEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4C3(CCC#N)CCC#N

Origin of Product

United States

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